molecular formula C13H19NOS B2697755 5-[(oxan-2-yl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine CAS No. 2320226-54-6

5-[(oxan-2-yl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B2697755
CAS No.: 2320226-54-6
M. Wt: 237.36
InChI Key: VZVXGLPJSXALMJ-UHFFFAOYSA-N
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Description

The compound 5-[(oxan-2-yl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine is a synthetic derivative based on the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold, a structure of significant interest in medicinal and agricultural chemistry . While specific biological data for this particular analog is not yet widely published, the core thienopyridine structure is recognized as a privileged motif in drug discovery. This scaffold is found in compounds with a diverse range of documented biological activities, including serving as potassium channel inhibitors for researching autoimmune diseases and cancer , antiplatelet agents , and antimicrobial agents . The introduction of the (oxan-2-yl)methyl (tetrahydropyranylmethyl) substituent at the 5-position is a key structural feature that may influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable intermediate for probing structure-activity relationships. Researchers can utilize this compound as a key intermediate for the synthesis of more complex molecules or as a probe for investigating new biological targets in various therapeutic areas, including immunology, oncology, and infectious diseases . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

5-(oxan-2-ylmethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c1-2-7-15-12(3-1)10-14-6-4-13-11(9-14)5-8-16-13/h5,8,12H,1-4,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVXGLPJSXALMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2CCC3=C(C2)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(oxan-2-yl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves multi-step organic reactions

    Formation of Tetrahydrothieno[3,2-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a thioamide and a dihydropyridine derivative, under acidic or basic conditions.

    Introduction of Tetrahydropyran Moiety: The tetrahydropyran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the tetrahydrothieno[3,2-c]pyridine core is replaced by a tetrahydropyran-2-ylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen or sulfur atoms, potentially converting them to amines or thiols, respectively.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenated derivatives and strong nucleophiles or electrophiles under controlled temperature and solvent conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. Studies on its interactions with biological targets can provide insights into its potential therapeutic applications.

Medicine

In medicinal chemistry, this compound and its derivatives could be explored as potential drug candidates. Their ability to interact with specific molecular targets makes them promising for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(oxan-2-yl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, altering the function of the target molecules and triggering downstream effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the substituents, molecular formulas, and key properties of 5-[(oxan-2-yl)methyl]-thieno[3,2-c]pyridine with related compounds:

Compound Name Substituents at 5-Position Molecular Formula Molecular Weight Key Properties/Activity
5-[(Oxan-2-yl)methyl]-thieno[3,2-c]pyridine Oxan-2-ylmethyl (tetrahydropyran ether) C₁₂H₁₇NOS₂ 267.39* Predicted enhanced solubility due to oxygen-rich oxane; metabolic stability under study
Prasugrel 2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl C₂₀H₂₀FNO₃S 409.44 Prodrug requiring hepatic activation; potent antiplatelet via irreversible P2Y12 inhibition
5-[(tert-butoxy)carbonyl] derivative tert-butoxycarbonyl C₁₃H₁₇NO₄S 283.34 Bulky hydrophobic group; used as synthetic intermediate or protecting group
5-[(2-Chlorophenyl)methyl] derivative 2-chlorophenylmethyl C₁₅H₁₅ClN₂S 298.81 Lipophilic substituent enhances membrane permeability; antiplatelet activity observed
2-Bromo derivative Bromine at 2-position C₇H₉Br₂NS 299.03 Electrophilic reactivity; potential precursor for further functionalization

*Calculated based on molecular formula.

Physicochemical and Metabolic Properties

  • Lipophilicity : The oxane substituent introduces polarity, likely reducing logP compared to prasugrel (logP ~2.8) or chlorophenyl derivatives. This could enhance aqueous solubility but limit blood-brain barrier penetration.
  • However, cytochrome P450 interactions (e.g., CYP2C19) common in thienopyridines may still apply .

Biological Activity

5-[(oxan-2-yl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS: 2189368-18-9) is a compound of interest due to its potential biological activities. This thieno[3,2-c]pyridine derivative has been investigated for its antimicrobial and anticancer properties. The following sections provide a detailed overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

  • IUPAC Name : 4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)tetrahydro-2H-pyran-4-ol
  • Molecular Formula : C13H19NO2S
  • Molecular Weight : 253.36 g/mol
  • Purity : 95%

Synthesis

The synthesis of thieno[3,2-c]pyridine derivatives typically involves multi-step reactions that incorporate various reagents and conditions. The specific synthetic route for this compound is not extensively documented in the available literature but follows general methodologies for thieno derivatives.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thieno[3,2-c]pyridine derivatives. A study evaluated several compounds against pathogenic bacteria and fungi:

  • Inhibitory Concentrations : The compound demonstrated significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.21 µM for the most active derivative .
MicroorganismMIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Candida spp.Moderate
Micrococcus luteusModerate

These findings suggest that derivatives of thieno[3,2-c]pyridine could serve as potential candidates for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of thieno[3,2-c]pyridine derivatives have also been explored. A compound structurally related to this compound was tested on breast cancer cell lines:

  • Cell Lines : MDA-MB-231 and MCF-7
  • Results : The compound exhibited cytotoxicity at concentrations as low as 0.05 µM after 24 hours of treatment. Higher concentrations resulted in increased cell death over time .
Cell LineConcentration (µM)Viability (%) after 72h
MDA-MB-2310.05~40
MDA-MB-2312.5<50
MCF-725<50

The mechanism of action appears to involve apoptosis induction and metabolic alterations in cancer stem cells.

Case Studies

  • Antimicrobial Evaluation :
    • A series of thiazolopyridine derivatives were synthesized and tested for their antimicrobial properties. Among them, a derivative similar to our compound showed promising results against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity in Cancer Research :
    • In a study focusing on triple-negative breast cancer cells (MDA-MB-231), the compound demonstrated significant cytotoxic effects through the induction of apoptosis and alterations in glycolysis pathways . This suggests a potential role in targeting cancer metabolism.

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